molecular formula C14H12O2 B14619445 1,2-Naphthalenedione, 4-(2-methyl-2-propenyl)- CAS No. 60404-91-3

1,2-Naphthalenedione, 4-(2-methyl-2-propenyl)-

Cat. No.: B14619445
CAS No.: 60404-91-3
M. Wt: 212.24 g/mol
InChI Key: ZPPXKPGBQUVOLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Naphthalenedione, 4-(2-methyl-2-propenyl)- is an organic compound that belongs to the class of naphthoquinones. This compound is characterized by the presence of a naphthalene ring system with two ketone groups at the 1 and 2 positions, and a 4-(2-methyl-2-propenyl) substituent. Naphthoquinones are known for their diverse biological activities and are used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Naphthalenedione, 4-(2-methyl-2-propenyl)- can be achieved through several synthetic routes. One common method involves the alkylation of 1,2-naphthoquinone with an appropriate allylating agent under basic conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1,2-Naphthalenedione, 4-(2-methyl-2-propenyl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex quinones.

    Reduction: Reduction reactions can convert the quinone groups to hydroquinone derivatives.

    Substitution: Electrophilic substitution reactions can occur at the naphthalene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic reagents like bromine or chlorine can be used under acidic conditions.

Major Products Formed

    Oxidation: Formation of higher-order quinones.

    Reduction: Formation of hydroquinone derivatives.

    Substitution: Formation of halogenated naphthoquinones.

Scientific Research Applications

1,2-Naphthalenedione, 4-(2-methyl-2-propenyl)- has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,2-Naphthalenedione, 4-(2-methyl-2-propenyl)- involves its interaction with cellular components. The compound can undergo redox cycling, generating reactive oxygen species that can induce oxidative stress in cells. This oxidative stress can lead to cell damage and apoptosis, making it a potential candidate for anticancer therapy. The molecular targets and pathways involved include the mitochondrial electron transport chain and various cellular enzymes.

Comparison with Similar Compounds

Similar Compounds

    1,2-Naphthoquinone: Lacks the 4-(2-methyl-2-propenyl) substituent but shares the naphthoquinone core structure.

    1,4-Naphthoquinone: Has the quinone groups at the 1 and 4 positions instead of 1 and 2.

    2-Methyl-1,4-naphthoquinone: Contains a methyl group and quinone groups at the 1 and 4 positions.

Uniqueness

1,2-Naphthalenedione, 4-(2-methyl-2-propenyl)- is unique due to the presence of the 4-(2-methyl-2-propenyl) substituent, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other naphthoquinones and can lead to different applications and effects.

Properties

CAS No.

60404-91-3

Molecular Formula

C14H12O2

Molecular Weight

212.24 g/mol

IUPAC Name

4-(2-methylprop-2-enyl)naphthalene-1,2-dione

InChI

InChI=1S/C14H12O2/c1-9(2)7-10-8-13(15)14(16)12-6-4-3-5-11(10)12/h3-6,8H,1,7H2,2H3

InChI Key

ZPPXKPGBQUVOLU-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CC1=CC(=O)C(=O)C2=CC=CC=C21

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.